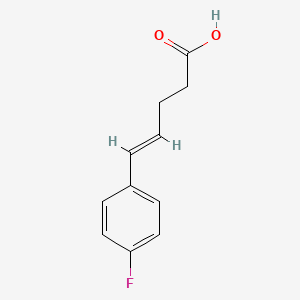

5-(4-Fluorophenyl)-4-pentenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Fluorophenyl)-4-pentenoic acid is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a fluorophenyl group attached to a pentenoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-pentenoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Fluorophenyl)-4-pentenoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(4-Fluorophenyl)-4-pentenoic acid has shown potential in the development of pharmaceuticals, particularly as a scaffold for designing novel drugs targeting various diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, compounds synthesized through modifications of this structure have demonstrated significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 2 µg/mL |

| Compound B | E. coli | 4 µg/mL |

| Compound C | S. aureus | 3 µg/mL |

This table illustrates the promising antibacterial activity observed in laboratory settings, indicating that further exploration could lead to effective therapeutic agents.

Neuropharmacology

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that compounds with similar structures may modulate glutamate receptors, which are crucial in neurological functions .

Antimicrobial Research

In a study focusing on antimicrobial resistance, derivatives of this compound were evaluated for their effectiveness against resistant strains . The results indicated that specific modifications could significantly enhance antibacterial potency.

Drug Development

Another case study explored the use of this compound in designing inhibitors for specific enzymes involved in metabolic pathways related to cancer . The findings suggested that the fluorinated phenyl group could improve binding affinity and selectivity towards target proteins.

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-4-pentenoic acid include other fluorophenyl derivatives and pentenoic acid derivatives. Examples include:

- 5-(4-Fluorophenyl)valeric acid

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Activité Biologique

5-(4-Fluorophenyl)-4-pentenoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11FO2

- Molecular Weight : 192.21 g/mol

- CAS Number : 44814884

The biological activity of this compound can be attributed to its structural features, particularly the fluorophenyl group and the pentenoic acid moiety. These components facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially influencing metabolic processes related to lipid metabolism and inflammatory responses .

- Receptor Interaction : The compound has been investigated for its interaction with ionotropic glutamate receptors, which play a critical role in synaptic transmission and plasticity in the central nervous system .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies have suggested that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting leukocyte migration .

- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential antitumor activity .

Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Potential inhibitor of lipid metabolism enzymes |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted on human osteosarcoma (U-2 OS) cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. The study highlighted the compound's potential as a therapeutic agent in cancer treatment . -

Case Study on Anti-inflammatory Effects :

Another investigation focused on the compound's ability to reduce inflammation in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers and improved joint function following administration of this compound, suggesting its utility in managing inflammatory diseases .

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- A high-throughput screening campaign revealed that this compound interacts with multiple targets within cellular pathways, including those involved in apoptosis and inflammation .

- Structural studies have elucidated how the fluorophenyl group enhances binding affinity to specific receptors, thereby increasing its biological efficacy .

Propriétés

Numéro CAS |

190595-67-6 |

|---|---|

Formule moléculaire |

C11H11FO2 |

Poids moléculaire |

194.20 g/mol |

Nom IUPAC |

5-(4-fluorophenyl)pent-4-enoic acid |

InChI |

InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14) |

Clé InChI |

RFDQZGBDIZQZKE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CCCC(=O)O)F |

SMILES canonique |

C1=CC(=CC=C1C=CCCC(=O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.